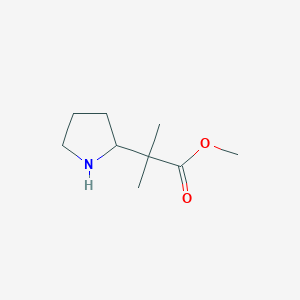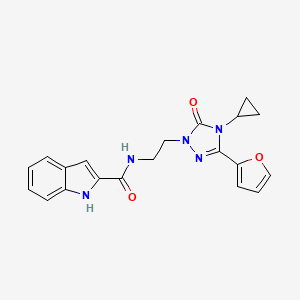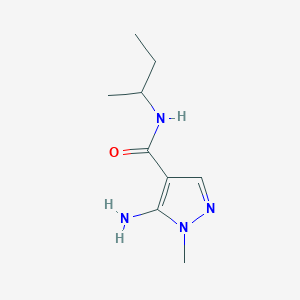
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs due to its bioactivity. The molecule also has a piperidine ring, a common feature in many alkaloids and pharmaceuticals, and a methoxyethyl group, which can affect the molecule’s solubility and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzamide core, followed by the introduction of the chloro and fluoro substituents. The piperidinylmethyl group could be introduced through a nucleophilic substitution reaction, and the methoxyethyl group could be added through an etherification reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzamide core, with the chloro and fluoro substituents likely affecting the electron density and reactivity of the molecule. The piperidine ring would add a three-dimensional aspect to the molecule, and its basic nitrogen could be involved in hydrogen bonding or ionic interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzamide core could undergo reactions typical of amides, such as hydrolysis. The chloro and fluoro substituents could potentially be displaced in nucleophilic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation, and the ether group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the ether group could increase its solubility in polar solvents. The basic nitrogen in the piperidine ring could make the compound a weak base.Scientific Research Applications
Pharmacological Properties and Clinical Use
Metoclopramide , a compound with structural features including chloro and methoxy groups, demonstrates significant pharmacological properties and has been used clinically for gastrointestinal disorders. It aids in diagnostic radiology by improving the conditions for diagnosing lesions and facilitates gastrointestinal motility through the enhancement of acetylcholine release in the myenteric plexus. However, its side effects and the need for careful management of its application are notable (Pinder et al., 2012).
Chemical Synthesis and Substitution Reactions
Research on nucleophilic aromatic substitution demonstrates the potential for chemical synthesis involving fluoro and nitro groups. Such reactions are foundational for creating a variety of compounds with potential application in scientific research and pharmaceutical development (Pietra & Vitali, 1972).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions. It’s also important to consider potential bioactivity, as many benzamide and piperidine derivatives are biologically active.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential bioactivity. It could be interesting to explore its interactions with various biological targets, and to investigate how modifications to its structure affect these interactions.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHDEGIPPQJGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)


![N-(4-(4-chlorophenoxy)phenyl)-2,5-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408710.png)





![4,5,6,7-Tetrahydro-3H-furo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2408723.png)

![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2408726.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B2408729.png)